molecular formula C14H13ClN4 B7838774 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline CAS No. 113311-85-6

4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline

Cat. No.: B7838774
CAS No.: 113311-85-6
M. Wt: 272.73 g/mol
InChI Key: ZVFVCZFMGYYLHN-UHFFFAOYSA-N
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Description

4-(6-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines These compounds are characterized by their fused imidazole and pyridine rings, which confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common approach is the reaction of 6-chloro-1H-imidazo[4,5-b]pyridin-2-yl with N,N-dimethylaniline under specific conditions, such as heating in a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline has been studied for its antimicrobial properties. It has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate immune responses makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents and functional groups.

  • Chloro-substituted imidazoles: Compounds with similar chloro substituents on the imidazole ring.

  • N,N-dimethylated anilines: Compounds with similar N,N-dimethylated aniline moieties.

Uniqueness: 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline stands out due to its specific combination of the imidazo[4,5-b]pyridine core and the N,N-dimethylaniline group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-19(2)11-5-3-9(4-6-11)13-17-12-7-10(15)8-16-14(12)18-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVCZFMGYYLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409846
Record name 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113311-85-6
Record name 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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